molecular formula C10H18N2O2Si B1605153 Bis(3-cyanopropyl)dimethoxysilane CAS No. 92779-73-2

Bis(3-cyanopropyl)dimethoxysilane

Cat. No. B1605153
CAS RN: 92779-73-2
M. Wt: 226.35 g/mol
InChI Key: FQKGSCOHCDSKAC-UHFFFAOYSA-N
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Description

Bis(3-cyanopropyl)dimethoxysilane is a chemical compound with the molecular formula C10H18N2O2Si . It has a molecular weight of 226.35 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Bis(3-cyanopropyl)dimethoxysilane consists of a silicon atom bonded to two methoxy groups and two 3-cyanopropyl groups . The canonical SMILES representation is COSi(CCCC#N)OC .


Physical And Chemical Properties Analysis

Bis(3-cyanopropyl)dimethoxysilane has a boiling point of 180°C and a density of 0.985 .

Scientific Research Applications

Enhancement for Adhesion of Silicone Encapsulants

Bis(3-cyanopropyl)dimethoxysilane and related compounds have been studied for their role in enhancing the adhesion strength of silicone encapsulants. These compounds improve both the adhesion and mechanical strength of silicone encapsulants used in electronic encapsulation. For instance, the shear and tensile strength of addition-cure silicone encapsulant (ASE) significantly increased when such adhesion promoters were added, as shown by Pan et al. (2013) in their study on siloxanes containing vinyl and epoxy groups (Pan, Zeng, Li, & Lai, 2013).

Corrosion Barrier Coatings

Another application is in the development of corrosion barrier coatings. Vuk et al. (2008) explored the use of bis[(ureapropyl)triethoxysilane]bis(propyl)-terminated-polydimethylsiloxane (PDMSU) as a corrosion barrier coating for aluminum alloys. This sol–gel organic–inorganic hybrid precursor exhibited improved corrosion inhibition, especially when combined with alkoxysilanes (Vuk, Fir, Ješe, Vilčnik, & Orel, 2008).

Development of Porous Silica Monoliths

The use of bis(3-cyanopropyl)dimethoxysilane derivatives in the synthesis of macro-/mesoporous silica monoliths is another notable application. Lehr et al. (2013, 2016) synthesized 1,4-bis(trimethoxysilyl)arenes and used them to create silica monoliths with defined macro- and mesoporosity, valuable for various applications including catalysis and filtration (Lehr, Weidmann, Mascotto, & Smarsly, 2013)(Lehr, Ellinghaus, & Smarsly, 2016).

Catalyst for Knoevenagel Reaction

Bis(3-cyanopropyl)dimethoxysilane and its derivatives also find use in catalysis. Karimi-Chayjani et al. (2019) prepared a bis[(3-aminopropyl)triethoxysilane]dichloride catalyst immobilized on magnetic nano-γ-Fe2O3@SiO2, which demonstrated efficient promotion of the Knoevenagel reaction, a key reaction in organic synthesis (Karimi-Chayjani, Daneshvar, Shirini, & Tajik, 2019).

Synthesis of Siloxane-Containing Polyamides

Takiguchi et al. (1979) reported the preparation of 1,3-bis(4-aminobutyl)-1,3-dimethyl-1,3-diphenyldisiloxane from 1,3-bis(3-cyanopropyl)-1,3-dimethyl-1,3-diphenyldisiloxane. This compound was used to create siloxane-containing polyamides, indicating potential applications in materials science (Takiguchi, Amagai, & Kawabata, 1979).

Safety And Hazards

While specific safety and hazard information for Bis(3-cyanopropyl)dimethoxysilane is not available, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-[3-cyanopropyl(dimethoxy)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2Si/c1-13-15(14-2,9-5-3-7-11)10-6-4-8-12/h3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKGSCOHCDSKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCC#N)(CCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342529
Record name BIS(3-CYANOPROPYL)DIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-cyanopropyl)dimethoxysilane

CAS RN

92779-73-2
Record name 4,4′-(Dimethoxysilylene)bis[butanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92779-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIS(3-CYANOPROPYL)DIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BA Jones, JC Kuei, JS Bradshaw, ML Lee - Journal of Chromatography A, 1984 - Elsevier
The compositions of commercial cyano-containing polysiloxane stationary phases were determined using infrared, nuclear magnetic resonance, and proton-induced X-ray emission …
Number of citations: 23 www.sciencedirect.com
JC DiCesare, J Parker, SN Horne, J Kita… - MRS Online …, 2003 - cambridge.org
Development of a sensor capable of selective detection of specific nerve agents is imperative in today’s atmosphere of terrorism. The sensor needs to be inexpensive, portable, reliable, …
Number of citations: 4 www.cambridge.org

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